molecular formula C17H8F6N4S2 B14927767 4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B14927767
M. Wt: 446.4 g/mol
InChI Key: MQBILGRMIXEIOF-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with thiophene and pyrazole groups. The presence of trifluoromethyl groups enhances its chemical stability and potential biological activity. This compound is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrimidine Core: Starting from simple pyrimidine precursors, the core structure is built through condensation reactions.

    Introduction of Thiophene Groups: Thiophene groups are introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Addition of Pyrazole Group: The pyrazole moiety is incorporated through cyclization reactions involving hydrazine derivatives.

    Incorporation of Trifluoromethyl Groups: Trifluoromethylation is achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to target proteins, potentially modulating their activity. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine: Lacks one trifluoromethyl group, which may affect its stability and activity.

    4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-methyl-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its properties.

Uniqueness

The presence of multiple trifluoromethyl groups in 4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. These groups enhance its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H8F6N4S2

Molecular Weight

446.4 g/mol

IUPAC Name

4-thiophen-2-yl-2-[3-thiophen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H8F6N4S2/c18-16(19,20)13-7-9(11-3-1-5-28-11)24-15(25-13)27-14(17(21,22)23)8-10(26-27)12-4-2-6-29-12/h1-8H

InChI Key

MQBILGRMIXEIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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